molecular formula C5H4N2OS B12342816 3,3a-Dihydrothieno[2,3-d]imidazol-2-one

3,3a-Dihydrothieno[2,3-d]imidazol-2-one

Cat. No.: B12342816
M. Wt: 140.17 g/mol
InChI Key: RNDJTQJGRJEZQK-UHFFFAOYSA-N
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Description

3,3a-Dihydrothieno[2,3-d]imidazol-2-one is a heterocyclic compound that features a fused thieno and imidazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3a-Dihydrothieno[2,3-d]imidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thieno derivatives with imidazole precursors in the presence of catalysts. For example, the cyclization of amido-nitriles can be catalyzed by nickel, leading to the formation of the desired imidazole ring .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 3,3a-Dihydrothieno[2,3-d]imidazol-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce double bonds or other functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens, acids, and bases.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield fully saturated derivatives.

Scientific Research Applications

3,3a-Dihydrothieno[2,3-d]imidazol-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3a-Dihydrothieno[2,3-d]imidazol-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

    Imidazole: A five-membered ring containing two nitrogen atoms.

    Thiazole: A five-membered ring containing sulfur and nitrogen atoms.

    Benzimidazole: A fused benzene and imidazole ring system.

Uniqueness: 3,3a-Dihydrothieno[2,3-d]imidazol-2-one is unique due to its fused thieno and imidazole ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

Molecular Formula

C5H4N2OS

Molecular Weight

140.17 g/mol

IUPAC Name

3,3a-dihydrothieno[2,3-d]imidazol-2-one

InChI

InChI=1S/C5H4N2OS/c8-5-6-3-1-2-9-4(3)7-5/h1-2,4H,(H,7,8)

InChI Key

RNDJTQJGRJEZQK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2C1=NC(=O)N2

Origin of Product

United States

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